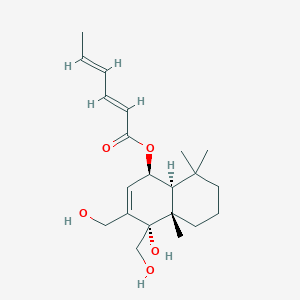
JWH 398 3-chloronaphthyl isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 3-chloronaphthyl isomer differs structurally from JWH 398 by having chlorine positioned on the naphthyl rings at the 3, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Wissenschaftliche Forschungsanwendungen
Forensic Drug Analysis
JWH 398 3-chloronaphthyl isomer, like other synthetic cannabinoids, can be analyzed using ultra-high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry (MS). This technique is crucial in forensic drug analysis, particularly in the identification of synthetic cannabinoids. The analysis includes the separation of controlled substances and their non-controlled positional isomers, providing valuable insights for law enforcement and forensic investigations (Marginean, Rowe, & Lurie, 2015).
Analytical Chemistry and Forensic Toxicology
The differentiation of isomers of synthetic cannabinoids like JWH 398 is a critical task in analytical chemistry and forensic toxicology. Techniques such as gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) are employed for this purpose. These methods are essential for differentiating halogen positional isomers of aromatic compounds, which is a significant challenge due to their structural similarities (Kohyama et al., 2017).
Nanocluster Research
In the broader context of nanoscience, ligand effects on the stability of isomers are explored to understand their energy landscapes. Studies on nanoclusters, such as Au24(SR)20, reveal how ligands like -CH2CH2Ph and -CH2Ph-(t)Bu significantly influence the stability of different isomers. This research provides insights into the structural prediction and design of nanomaterials, which can be applied to various fields, including material science and nanotechnology (Tang, Ouyang, Tian, & Jiang, 2015).
Vibrational Spectroscopy in Protein Analysis
Although not directly related to JWH 398, the principles of vibrational spectroscopy, particularly infrared (IR) spectroscopy, are instrumental in investigating protein structures. This technique, focusing on amide I vibrations, aids in analyzing secondary structures of proteins. Such spectroscopic studies are pivotal in biochemistry and molecular biology for understanding protein function and structure (Barth & Zscherp, 2002).
Eigenschaften
Produktname |
JWH 398 3-chloronaphthyl isomer |
|---|---|
Molekularformel |
C24H22ClNO |
Molekulargewicht |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-13-26-16-22(20-11-6-7-12-23(20)26)24(27)21-15-18(25)14-17-9-4-5-10-19(17)21/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI-Schlüssel |
VKNIMOHMAKMHOE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
Synonyme |
(3-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




